molecular formula C5H6F3N B15256495 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane

5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane

Cat. No.: B15256495
M. Wt: 137.10 g/mol
InChI Key: VGYBNNPRLCXZNH-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Preparation Methods

The synthesis of 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves several synthetic routes and reaction conditions. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The azabicyclo structure provides a rigid framework that influences the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C5H6F3N

Molecular Weight

137.10 g/mol

IUPAC Name

5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane

InChI

InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2

InChI Key

VGYBNNPRLCXZNH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N1)C(F)(F)F

Origin of Product

United States

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